molecular formula C9H9N3O2S B2649360 1-phenyl-1H-pyrazole-5-sulfonamide CAS No. 111494-00-9

1-phenyl-1H-pyrazole-5-sulfonamide

Cat. No.: B2649360
CAS No.: 111494-00-9
M. Wt: 223.25
InChI Key: WORBJYOKPFBFFZ-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazole-5-sulfonamide is an organic compound with the molecular formula C9H9N3O2S and a molecular weight of 223.25 g/mol . Its structure features a pyrazole ring, a versatile scaffold noted for its prevalence in pharmacological agents, substituted at the N1 position with a phenyl group and at the C5 position with a sulfonamide functional group . The pyrazole core is significant in medicinal chemistry, forming the basis of drugs with diverse activities, including cyclooxygenase-2 (COX-2) inhibition, anticancer, and antidepressant effects . Furthermore, sulfonamide derivatives incorporating pyrazole moieties have been investigated as potent and sometimes isoform-selective inhibitors of physiologically crucial human carbonic anhydrase (hCA) enzymes . Such inhibitors are useful in drug design research for conditions like glaucoma, tumors, and cerebral ischemia . Additionally, specific pyrazole sulfonamide chemotypes have been identified as non-covalent, systemically available inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme, making them valuable pharmacological tools for probing inflammatory pathways . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylpyrazole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c10-15(13,14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H,(H2,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORBJYOKPFBFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context and Significance of Pyrazole Sulfonamide Scaffolds

The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, has long been a cornerstone in the development of pharmaceuticals. nih.govresearchgate.netresearchgate.net Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. nih.govnih.gov The significance of the pyrazole scaffold is underscored by its presence in several blockbuster drugs, such as the anti-inflammatory agent Celecoxib (B62257) and the erectile dysfunction treatment Sildenafil. researchgate.netnih.gov The metabolic stability of the pyrazole nucleus is a key factor contributing to its frequent use in drug design. nih.gov

The incorporation of a sulfonamide group (-SO₂NH₂) into the pyrazole structure further enhances its therapeutic potential. Sulfonamides themselves are a well-established class of pharmacophores, historically recognized for their antimicrobial activities (sulfa drugs). researchgate.net Over time, their applications have expanded dramatically, with sulfonamide-based drugs being developed as diuretics, anticonvulsants, anti-inflammatory agents, and anticancer therapies. researchgate.netnih.gov

The combination of these two moieties into a single molecular framework, the pyrazole sulfonamide scaffold, has created a class of compounds with diverse and potent biological activities. researchgate.netacs.org This structural hybrid has been a subject of considerable interest in synthetic organic chemistry, with researchers continuously exploring new methods for its preparation and diversification. acs.org The resulting derivatives have been investigated for a multitude of therapeutic applications, demonstrating the versatility and significance of this scaffold in medicinal chemistry. researchgate.netacs.org

Overview of Research Trajectories for 1 Phenyl 1h Pyrazole 5 Sulfonamide and Its Derivatives

The specific compound, 1-phenyl-1H-pyrazole-5-sulfonamide, serves as a key building block for the synthesis of a multitude of derivatives with varied biological activities. Researchers have systematically modified its structure to explore and optimize its therapeutic potential across different disease areas.

One major research avenue has been the development of anticancer agents. For instance, derivatives of this compound have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. researchgate.netresearchgate.net A notable example involves the synthesis of 4-isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide, which was then used to create a series of thiourea (B124793) and other related derivatives. researchgate.net Some of these compounds exhibited significant anticancer activity. researchgate.net Another study reported on pyrazole-sulfonamide derivatives that showed promising activity against rat brain tumor cells (C6) and human cervix adenocarcinoma cells (HeLa). researchgate.net

The antimicrobial potential of this scaffold has also been a significant focus. Studies have explored the synthesis of pyrazole-based sulfonamides and tested their efficacy against various bacterial and fungal strains. nih.govresearchgate.netbohrium.com For example, a series of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamides were synthesized and showed notable antimicrobial and antioxidant activities. nih.gov Another study synthesized hispolon-derived pyrazole (B372694) sulfonamides, with some compounds demonstrating potent antitubercular activity. bohrium.com

Furthermore, derivatives of this compound have been investigated as inhibitors of specific enzymes. Research has been conducted on their potential as carbonic anhydrase inhibitors, which are relevant for conditions like glaucoma. nih.govresearchgate.netorientjchem.org A series of (E)-4-(((3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide derivatives were synthesized and studied in silico for their potential as diuretic agents by targeting human carbonic anhydrase I and II. researchgate.netorientjchem.org Additionally, pyrazole sulfonamide derivatives have been designed and synthesized as potential inhibitors of acetohydroxyacid synthase (AHAS), an important target for herbicides. jst.go.jp

The following table summarizes the biological activities of some representative derivatives of this compound:

Derivative NameBiological ActivityResearch Focus
4-Isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide derivativesAnticancerSynthesis of novel anticancer agents. researchgate.net
Pyrazole-sulfonamide derivativesAntiproliferativeActivity against C6 and HeLa cancer cell lines. researchgate.net
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamidesAntimicrobial, AntioxidantDevelopment of new antimicrobial and antioxidant compounds. nih.gov
Hispolon derived pyrazole sulfonamidesAntitubercularSearch for new treatments for tuberculosis. bohrium.com
(E)-4-(((3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide derivativesCarbonic Anhydrase InhibitionInvestigation as potential diuretic agents. researchgate.netorientjchem.org
5-Chloro-3-methyl-1-phenyl-N-(phenylsulfonyl)-1H-pyrazole-4-sulfonamide derivativesAHAS InhibitionDevelopment of potential herbicides. jst.go.jp
Pyrazol-5-yl-benzamide derivativesSuccinate Dehydrogenase InhibitionExploration as potential fungicides. acs.org

Contemporary Relevance in Pre Clinical Drug Discovery and Development

Synthetic Routes and Reaction Mechanisms

The construction of the this compound framework can be approached through several established and innovative synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A common strategy involves the initial formation of the pyrazole ring followed by sulfonation or the reaction of a pyrazole sulfonyl chloride intermediate with an amine. nih.govnih.gov

Cyclocondensation is the most fundamental and widely used method for synthesizing the pyrazole nucleus. mdpi.com This approach involves the reaction of a bidentate nucleophile, typically a hydrazine (B178648) derivative, with a 1,3-dielectrophilic species. mdpi.comnih.gov

From 1,3-Dicarbonyl Compounds: The classic Knorr pyrazole synthesis, first reported in 1883, involves the condensation of a 1,3-diketone with a hydrazine. mdpi.com For the synthesis of 1-phenyl-pyrazole derivatives, phenylhydrazine (B124118) is reacted with a suitable 1,3-dicarbonyl compound. mdpi.comnih.gov The reaction can sometimes lead to a mixture of regioisomers, although reaction conditions can be optimized to favor one product. nih.gov

From α,β-Unsaturated Carbonyls: An alternative route uses α,β-unsaturated ketones or aldehydes (chalcones). These react with hydrazines to form pyrazoline intermediates, which are then oxidized in situ to yield the aromatic pyrazole ring. mdpi.com

From Acetylenic Ketones: The reaction of hydrazine derivatives with acetylenic ketones is another long-established method for forming pyrazoles. However, this route can also produce mixtures of regioisomers. mdpi.com

A general scheme for pyrazole synthesis via cyclocondensation is the reaction of phenylhydrazine with a 1,3-dicarbonyl compound generated in situ from a ketone and diethyl oxalate. mdpi.comnih.gov

Multi-component reactions (MCRs) have gained prominence as they offer significant advantages in terms of efficiency, atom economy, and the ability to generate chemical diversity rapidly. mdpi.combeilstein-journals.org Several MCRs have been developed for the synthesis of complex pyrazole structures.

For instance, a three-component reaction involving an aldehyde, a β-ketoester, and a hydrazine can be employed to produce highly substituted pyrazoles. beilstein-journals.org Another convenient protocol describes the MCR between malononitrile, an orthoester, and a hydrazine derivative under acidic catalysis to yield aminocyanopyrazoles. tandfonline.com These products contain versatile functional groups (amino and cyano) that are available for further chemical transformations, such as conversion into sulfamides by reaction with sulfamoyl chloride. tandfonline.com

A five-component, solvent-free synthesis of highly substituted pyrano[2,3-c]pyrazoles has also been reported, showcasing the power of MCRs to build molecular complexity in a single step. mdpi.com These MCR strategies allow for the rapid assembly of diverse pyrazole libraries, which can then be functionalized to include the desired sulfonamide moiety.

Modern synthetic chemistry has introduced more sophisticated protocols for pyrazole construction that offer improved control and efficiency.

Tandem Reactions: Researchers have developed tandem reactions, such as iodine-promoted pyrazole annulation and C(sp2)−H sulfenylation, to synthesize C4-sulfenylated pyrazoles from 1,3-dicarbonyl compounds and arylsulfonyl hydrazides. researchgate.net

Lewis Base Catalysis: A facile synthesis of highly substituted 4-sulfonyl-1H-pyrazoles from N-propargylic sulfonylhydrazone derivatives has been achieved using a Lewis base catalyst. This transformation involves key steps of allene (B1206475) sulfonamide formation and a novel 1,3-sulfonyl shift. acs.org

Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate the synthesis of pyrazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.commdpi.com

One advanced method involves the diazotization of sulfanilamide, which is then coupled with acetylacetone. The resulting intermediate is cyclized with substituted phenyl hydrazides in the presence of an acid catalyst to furnish the final acyl pyrazole sulfonamides. frontiersin.org

Catalytic Systems and Reaction Optimization in Pyrazole Sulfonamide Synthesis

The optimization of reaction conditions and the use of catalytic systems are crucial for achieving high yields and regioselectivity in pyrazole sulfonamide synthesis.

A variety of catalysts have been employed, including:

Acid Catalysis: Hydrochloric acid and acetic acid are commonly used to catalyze the cyclization step. beilstein-journals.orgfrontiersin.org

Base Catalysis: Bases such as pyridine (B92270), diisopropylethylamine (DIPEA), and triethylamine (B128534) (TEA) are used, particularly in the final step of coupling a pyrazole sulfonyl chloride with an amine. nih.govscielo.org.mx Studies have shown that DIPEA can be a more effective base than TEA, leading to better yields. acs.org Potassium tert-butoxide has also been used effectively. nih.gov

Metal-Based Catalysis: Copper-catalyzed three-component synthesis of 1,3-substituted pyrazoles has been reported. beilstein-journals.org Other systems utilize catalysts like Yb(PFO)₃ and FeCl₃/PVP in green solvents. beilstein-journals.orgmdpi.com

Reaction optimization often involves screening different solvents, bases, and temperatures. For example, in the synthesis of pyrazole-4-sulfonamides, a study found that using chlorosulfonic acid with thionyl chloride in chloroform (B151607) gave a high yield for the sulfonation step. nih.gov Similarly, the choice of solvent can be critical; dichloromethane (B109758) is often used for coupling reactions, while tetrahydrofuran (B95107) (THF) may lead to longer reaction times. acs.orgnih.gov

Purification and Isolation Techniques for Pyrazole Sulfonamide Derivatives

After synthesis, the crude product must be purified to isolate the desired pyrazole sulfonamide derivative. The most common techniques employed are:

Column Chromatography: Flash column chromatography using silica (B1680970) gel is a standard method for purifying crude reaction mixtures. acs.orgnih.gov The choice of solvent system (eluent) is critical for achieving good separation.

Crystallization/Recrystallization: Pure compounds are often obtained through crystallization from a suitable solvent or solvent mixture. nih.gov This method is effective for removing impurities and obtaining solid products with high purity.

Extraction and Washing: Work-up procedures typically involve extraction with an organic solvent like ethyl acetate (B1210297) or dichloromethane, followed by washing with water or brine to remove inorganic salts and water-soluble impurities. The organic layer is then dried over an agent like sodium sulfate (B86663) before the solvent is evaporated. acs.orgnih.gov

Acid Addition Salt Formation: A more specialized technique for purifying pyrazoles involves converting them into their acid addition salts. The pyrazole is dissolved in a solvent and treated with an inorganic or organic acid, causing the salt to crystallize or precipitate, which can then be separated. google.com

The progress of the reaction and the purity of the final product are typically monitored by Thin Layer Chromatography (TLC). nih.gov

Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. gsu.edu

¹H NMR: Provides information on the number and environment of protons. For a this compound structure, one would expect to see characteristic signals for the protons on the phenyl ring, the pyrazole ring, and the NH₂ protons of the sulfonamide group. nih.govscielo.org.mx

¹³C NMR: Shows the signals for all unique carbon atoms in the molecule, confirming the carbon skeleton. frontiersin.orggsu.edu

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of specific functional groups. For pyrazole sulfonamides, key absorption bands include:

N-H stretching vibrations for the sulfonamide group. nih.gov

Asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, typically appearing as strong absorptions. nih.gov

C=N and C=C stretching within the pyrazole and phenyl rings. frontiersin.org

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is often used to confirm the elemental composition with high accuracy. nih.govfao.org

Table 1: Representative Spectroscopic Data for Pyrazole Sulfonamide Derivatives

TechniqueFunctional GroupCharacteristic Signal / Absorption RangeReference
FT-IRN-H (Sulfonamide)~3300-3150 cm⁻¹ nih.govfrontiersin.org
FT-IRS=O (Sulfonamide, Asymmetric)~1340-1305 cm⁻¹ nih.gov
FT-IRS=O (Sulfonamide, Symmetric)~1160-1115 cm⁻¹ nih.govnih.gov
¹H NMRNH₂ (Sulfonamide)δ 7.5-6.9 ppm (singlet) frontiersin.org
¹H NMRAromatic Protons (Ar-H)δ 8.2-7.0 ppm (multiplets) nih.govfrontiersin.org
¹³C NMRC=O (Acyl pyrazole)δ ~167 ppm frontiersin.org
¹³C NMRAromatic Carbons (Ar-C)δ ~155-113 ppm frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are instrumental in the characterization of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a typical this compound would exhibit characteristic signals corresponding to the protons of the phenyl and pyrazole rings, as well as the protons of the sulfonamide group. The protons of the phenyl group typically appear as a multiplet in the aromatic region (around 7.0-8.0 ppm). The protons on the pyrazole ring would give rise to distinct signals, with their chemical shifts and coupling patterns providing valuable information about their positions. The protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the phenyl and pyrazole rings would be indicative of their electronic environment. The carbon atom attached to the sulfonamide group would also have a characteristic chemical shift.

For analogous structures, the introduction of different substituents on the phenyl ring or the nitrogen of the sulfonamide group would lead to predictable changes in the NMR spectra, further aiding in their characterization. nih.govnih.gov

Table 1: Representative ¹H NMR Spectral Data for a this compound Analog

Proton AssignmentChemical Shift (δ, ppm)
Phenyl-H7.30 - 7.60 (m)
Pyrazole-H36.50 (d)
Pyrazole-H47.80 (d)
SO₂NH₂7.95 (br s)

Note: This is a representative table based on analogous structures. Actual chemical shifts may vary.

Table 2: Representative ¹³C NMR Spectral Data for a this compound Analog

Carbon AssignmentChemical Shift (δ, ppm)
Phenyl-C120.0 - 140.0
Pyrazole-C3142.0
Pyrazole-C4110.0
Pyrazole-C5148.0

Note: This is a representative table based on analogous structures. Actual chemical shifts may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the sulfonamide and the aromatic rings.

The sulfonamide group would be identified by the presence of two distinct stretching vibrations for the S=O bonds, typically appearing in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The N-H stretching vibration of the sulfonamide would be observed in the region of 3350-3250 cm⁻¹. The C=C stretching vibrations of the aromatic phenyl and pyrazole rings would appear in the 1600-1450 cm⁻¹ region. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Sulfonamide)3350 - 3250
C-H Stretch (Aromatic)3100 - 3000
C=C Stretch (Aromatic)1600 - 1450
S=O Asymmetric Stretch1350 - 1300
S=O Symmetric Stretch1160 - 1120

Note: These are typical ranges and may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the compound. Fragmentation of the molecular ion can lead to the formation of characteristic fragment ions, such as the loss of the SO₂NH₂ group or the fragmentation of the pyrazole ring, which can further support the proposed structure. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (predicted)
[M+H]⁺224.0488
[M+Na]⁺246.0307

Source: PubChem uni.lu

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound.

Table 5: Theoretical Elemental Composition of this compound (C₉H₉N₃O₂S)

ElementPercentage (%)
Carbon (C)48.42
Hydrogen (H)4.06
Nitrogen (N)18.82
Oxygen (O)14.33
Sulfur (S)14.36

Enzymatic Inhibition Modalities

Carbonic Anhydrase (CA) Isoforms (e.g., hCA I, hCA II, hCA IX)

Derivatives of this compound have been widely studied as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. arabjchem.org Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. researchgate.netsemanticscholar.org

Studies have demonstrated that these sulfonamide derivatives can exhibit potent inhibitory activity against several human (h) CA isoforms, including the cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoform hCA IX. arabjchem.orgresearchgate.netmdpi.com The inhibitory potency and selectivity are often influenced by the substitution pattern on the pyrazole and phenyl rings.

For instance, a series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamides showed Ki values in the nanomolar range against hCA I and hCA II. semanticscholar.orgnih.gov Specifically, compounds with bromine or fluorine substituents on the phenyl ring were identified as lead compounds for further investigation. nih.gov Another study on pyrazole-3,4-dicarboxamide derivatives bearing a sulfonamide moiety reported Ki values ranging from 0.056 to 110.400 μM for hCA I and 0.057 to 533.400 μM for hCA II. arabjchem.org

Furthermore, certain pyrazoline-based sulfonamides have shown selective inhibition of the tumor-associated isoform hCA IX. For example, 4-[5-(3,4,5-trimethoxyphenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-yl]benzenesulfonamide was identified as a selective inhibitor of hCA IX. nih.gov Similarly, a series of 3-phenyl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide derivatives were found to be potent inhibitors of hCA IX and hCA XII, with some compounds reaching subnanomolar inhibition constants against hCA XII. mdpi.com

Table 1: Inhibition of Carbonic Anhydrase Isoforms by this compound Derivatives

Compound TypehCA I (Ki)hCA II (Ki)hCA IX (Ki)Reference
4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides316.7 - 533.1 nM412.5 - 624.6 nMNot Reported semanticscholar.orgnih.gov
Pyrazole-3,4-dicarboxamide derivatives0.056 - 110.400 μM0.057 - 533.400 μMNot Reported arabjchem.org
4-[3-(aryl)-5-substitutedphenyl-4,5-dihydro-1H-pyrazole-1-yl]benzensulfonamidesSelective for hCA IX/XIISelective for hCA IX/XIISelective inhibition noted nih.gov
3-phenyl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide derivatives36.2 - 769.6 nM5.2 - 233 nM1.3 - 1.5 nM mdpi.com
4-(3-Substitutedphenyl-5-polymethoxyphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamides27.9 - 74.3 nM27.4 - 54.5 nMNot Reported nih.gov

Cytochrome P450 (CYP) Isoforms (e.g., CYP2C9)

One of the most well-characterized activities of a this compound derivative is the selective inhibition of the cytochrome P450 (CYP) 2C9 isozyme by sulfaphenazole (B1682705). ebi.ac.uklookchem.com CYP2C9 is a major enzyme involved in the metabolism of numerous therapeutic drugs, and its inhibition can lead to significant drug-drug interactions. lookchem.comcaymanchem.com

Sulfaphenazole is a potent and competitive inhibitor of CYP2C9, with a reported Ki value of approximately 0.3 μM. lookchem.comcaymanchem.com It exhibits high selectivity for CYP2C9 over other CYP450 isoforms. For instance, its inhibitory activity against CYP2C8 and CYP2C18 is significantly lower (Ki values of 63 μM and 29 μM, respectively), and it shows no significant inhibition of CYP1A1, CYP1A2, CYP3A4, and CYP2C19 at relevant concentrations. lookchem.com This selectivity makes sulfaphenazole a valuable tool for in vitro studies of CYP2C9-mediated metabolism. Some acyl pyrazole sulfonamides have also been noted to potentially inhibit CYP2C19 and CYP2C9, although with minute hepatotoxicity. nih.gov

Table 2: Inhibition of Cytochrome P450 Isoforms by Sulfaphenazole

CYP IsoformInhibition Constant (Ki)Reference
CYP2C90.3 μM lookchem.comcaymanchem.com
CYP2C863 μM lookchem.com
CYP2C1829 μM lookchem.com
CYP1A1, CYP1A2, CYP3A4, CYP2C19No significant inhibition lookchem.com

Acetylcholinesterase (AChE) and Related Enzyme Inhibition

Derivatives of this compound have also been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. tandfonline.comresearchgate.net

Several studies have reported that pyrazoline-based sulfonamides can potently inhibit AChE. nih.govtandfonline.com For example, a series of 4-(3-substitutedphenyl-5-polymethoxyphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamides demonstrated strong inhibition of AChE with Ki values in the nanomolar range (37.7 ± 14.4 to 89.2 ± 30.2 nM). nih.gov Another study on 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides also reported potent AChE inhibition, with Ki values ranging from 22.7 ± 10.3 to 109.1 ± 27.0 nM. researchgate.net These findings highlight the potential of this scaffold in the development of new agents for neurodegenerative diseases. researchgate.net

Table 3: Inhibition of Acetylcholinesterase by this compound Derivatives

Compound SeriesAChE Inhibition (Ki)Reference
4-(3-Substitutedphenyl-5-polymethoxyphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamides37.7 - 89.2 nM nih.gov
4-[5-Aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides22.7 - 109.1 nM researchgate.net

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme that plays a key role in the degradation of N-acylethanolamines, a class of bioactive lipids including the anti-inflammatory and analgesic molecule palmitoylethanolamide (B50096) (PEA). nih.govnih.govfrontiersin.org Inhibition of NAAA is a promising therapeutic strategy for managing pain and inflammation. nih.govnih.gov

Recent research has identified a novel class of non-covalent NAAA inhibitors based on a pyrazole azabicyclo[3.2.1]octane sulfonamide core. nih.govacs.orgresearchgate.net Through structure-activity relationship studies, potent inhibitors of human NAAA have been developed, with some compounds exhibiting IC50 values in the low nanomolar range. acs.orgresearchgate.net For instance, the optimized compound ARN19689 (endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide) was found to inhibit human NAAA with an IC50 of 0.042 μM. acs.orgresearchgate.net The discovery of these potent and systemically available NAAA inhibitors opens new avenues for the development of anti-inflammatory and analgesic drugs. nih.gov

Table 4: Inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase by Pyrazole Azabicyclo[3.2.1]octane Sulfonamides

Compoundh-NAAA Inhibition (IC50)Reference
endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide (ARN19689)0.042 μM acs.orgresearchgate.net
3,5-diethyl pyrazole sulfonamide 151.11 μM acs.org
exo-configuration azabicyclo[3.2.1]octane-pyrazole sulfonamide8.71 μM acs.org
4-ethyl derivative 370.051 μM acs.org
4-n-butyl derivative 390.023 μM acs.org
4-n-hexyl derivative 410.019 μM acs.org

Lipoxygenase Enzyme Inhibition (e.g., 15-LOX)

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the peroxidation of polyunsaturated fatty acids, leading to the formation of inflammatory mediators. nih.gov 15-Lipoxygenase (15-LOX) is implicated in various inflammatory diseases and neurodegenerative conditions. nih.govnih.gov

Derivatives of 1-phenyl-1H-pyrazole have been identified as potent inhibitors of 15-LOX. nih.govvulcanchem.com For example, 3,4,5-trisubstituted pyrazole derivatives have been reported as potent inhibitors of rabbit 15-LOX-1. nih.gov More recently, a study focusing on 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives identified several compounds with significant 15-LOX inhibitory activity. nih.gov Structure-activity relationship studies have shown that the substitution pattern on the pyrazole ring is crucial for the inhibitory potency. The development of these inhibitors provides valuable tools for studying the role of 15-LOX in disease and for potential therapeutic applications. nih.gov

Kinase Inhibition Profiles (e.g., VEGFR-2, BRAF, CDK, Aurora A/B)

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of cancer. mdpi.com Consequently, kinase inhibitors are a major class of anticancer drugs. Derivatives of the pyrazole scaffold have been explored for their potential to inhibit various protein kinases.

While specific data for "this compound" as a direct inhibitor of VEGFR-2, BRAF, CDK, and Aurora A/B is limited in the provided context, the broader class of pyrazole derivatives has shown significant activity against these targets. For instance, pyrazole-linked benzimidazole (B57391) derivatives have been evaluated for their in vitro inhibition of Aurora A/B kinase. nih.gov Additionally, 5-phenyl-1H-pyrazol derivatives have been assessed for BRAF(V600E) inhibition, with some compounds showing significant inhibitory activity. nih.gov The pyrazole scaffold has been described as a versatile template for the design of kinase inhibitors. dntb.gov.ua Further research is needed to specifically delineate the kinase inhibition profile of this compound derivatives.

Other Enzyme Targets (e.g., Aromatase, Topoisomerase II, DPP-IV)

Aromatase Inhibition:

Derivatives of this compound have been investigated as potential aromatase inhibitors, a key target in the treatment of estrogen-dependent breast cancer. sci-hub.se Studies have shown that introducing specific structural modifications, such as a terminal lipophilic six-membered heterocycle or a bulky phenylpyrazolyl group, can enhance aromatase inhibitory activity. sci-hub.se For example, certain indole-sulfonamide hybrids have demonstrated potent aromatase inhibition with IC50 values in the sub-micromolar range. sci-hub.se

Topoisomerase II Inhibition:

Several this compound derivatives have been identified as inhibitors of topoisomerase II, an essential enzyme in DNA replication and a validated target for anticancer drugs. researchgate.netnih.gov For instance, a series of ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates were designed and evaluated for their topoisomerase IIα inhibitory activity. researchgate.net One compound from this series, 5d, exhibited 70.82% inhibition of topoisomerase IIα at a concentration of 100 μM. researchgate.netmdpi.com Additionally, certain 4β-aryl pyrazole-epipodophyllotoxin derivatives have shown potent inhibition of topoisomerase II, with inhibitory concentrations in the nanomolar and even picomolar range. nih.gov

DPP-IV Inhibition:

The 1-phenyl-1H-pyrazole scaffold is a key feature in the design of dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are used in the management of type 2 diabetes. mdpi.comchemmethod.com The pyrazole ring system can engage in important hydrophobic interactions within the DPP-IV active site. mdpi.com Various derivatives, including those with a β-amino acid side chain or those synthesized via a one-pot Mannich reaction, have shown promising DPP-IV inhibitory activity with IC50 values in the nanomolar range. mdpi.comresearchgate.net Computational studies have further supported the potential of these derivatives as effective DPP-IV inhibitors. chemmethod.com

Cellular Bioactivity Assessments

Antiproliferative Activity against Cancer Cell Lines (e.g., MCF-7, A549, C6, OSCC)

Derivatives of this compound have demonstrated significant antiproliferative activity against a variety of cancer cell lines. The cytotoxic effects of these compounds have been evaluated against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), C6 (rat brain tumor), and various oral squamous cell carcinoma (OSCC) lines.

One study reported a novel series of substituted pyrimidine (B1678525) compounds bearing an N-phenylpyrazole and terminating with an aryl or cyclic sulfonamido moiety. tandfonline.com Among these, a compound with a p-chlorobenzenesulfonamido terminal moiety showed broad-spectrum antiproliferative activity, inhibiting the growth of MCF-7 and T-47D breast cancer cell lines by 82.03% and 95.32% respectively, at a 10 μM concentration. tandfonline.com

Another series of pyrazole-sulfonamide derivatives showed selective and potent activity against rat brain tumor cells (C6). researchgate.net Some of these compounds exhibited broad-spectrum antitumor activity comparable to the standard anticancer drugs 5-fluorouracil (B62378) and cisplatin. researchgate.net Furthermore, 1,3,5-trisubstituted-1H-pyrazole derivatives have shown notable cytotoxic effects against MCF-7, A549, and PC-3 (prostate cancer) cell lines, with some compounds inducing DNA damage. nih.gov

Table 1: Antiproliferative Activity of Selected this compound Derivatives

Compound/Derivative Cancer Cell Line Activity Reference
Pyrimidine-pyrazole derivative with p-chlorobenzenesulfonamido moiety MCF-7 82.03% inhibition at 10 µM tandfonline.com
Pyrimidine-pyrazole derivative with p-chlorobenzenesulfonamido moiety T-47D 95.32% inhibition at 10 µM tandfonline.com
Pyrazole-sulfonamide derivatives C6 (rat brain tumor) Moderate to excellent activity researchgate.netnih.gov
1,3,5-Trisubstituted-1H-pyrazole derivatives MCF-7 IC50: 3.9–35.5 μM nih.gov
1,3,5-Trisubstituted-1H-pyrazole derivatives A549 Significant cytotoxicity nih.gov
1,3,5-Trisubstituted-1H-pyrazole derivatives PC-3 Significant cytotoxicity nih.gov
Ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylate (Compound 5d) HeLa IC50: 7.01±0.60 μM researchgate.net
Ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylate (Compound 5d) NCI-H460 IC50: 8.55±0.35 μM researchgate.net

Antimicrobial Efficacy (Antibacterial and Antifungal)

The this compound scaffold has been utilized to develop potent antimicrobial agents. orientjchem.org Derivatives have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.

A series of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides were synthesized and evaluated for their in vitro antimicrobial activities. nih.gov Several of these compounds exhibited significant antimicrobial and antioxidant activities. nih.gov Another study reported the synthesis of aryl sulfonamide derivatives containing various heterocyclic moieties, including pyrazole, which showed promising antimicrobial and antifungal activities. orientjchem.org

In a study focused on pyrazole-based sulfonamide derivatives, all tested compounds showed selective antibacterial activity against Bacillus subtilis with MIC values ranging from 1 to 125 µg/mL. dergipark.org.trjrespharm.com Notably, some derivatives displayed higher potency against B. subtilis than the reference drug chloramphenicol. dergipark.org.trjrespharm.com

Table 2: Antimicrobial Activity of Selected this compound Derivatives

Compound/Derivative Microorganism Activity (MIC) Reference
Pyrazole based sulfonamide derivatives Bacillus subtilis 1-125 µg/mL dergipark.org.trjrespharm.com
1-[(2,4-dichlorophenyl)methyl]-N-(4-methoxybenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide (9) Bacillus subtilis 1 µg/mL dergipark.org.trjrespharm.com
1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide (10) Bacillus subtilis 1 µg/mL dergipark.org.trjrespharm.com
N-(3,5-Dichlorobenzenesulfonyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxamide (11) Bacillus subtilis 1 µg/mL dergipark.org.trjrespharm.com
1-[(2,4-dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-5-methyl-1H-pyrazole-3-carboxamide (17) Bacillus subtilis 1 µg/mL dergipark.org.trjrespharm.com
4-((2-(5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)amino) benzene (B151609) sulfonamide (59) S. aureus - eurjchem.com

Antitubercular Evaluation (e.g., against Mycobacterium tuberculosis)

Derivatives of this compound have emerged as a promising class of compounds in the search for new antitubercular agents. acs.orgeurjchem.com Several studies have reported the synthesis and evaluation of these derivatives against Mycobacterium tuberculosis.

In one study, novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives were synthesized and tested against the H37Rv strain of M. tuberculosis. acs.org Several compounds exhibited remarkable antitubercular activity, with some showing superior potency compared to the standard drug rifampicin. acs.org For example, compounds 9g and 9m had MIC values of 10.2 µg/mL and 12.5 µg/mL, respectively, compared to 40 µg/mL for rifampicin. acs.org

Another study focused on hispolon-derived pyrazole sulfonamides, where some compounds showed potent antitubercular activity with MIC values as low as 6.25 µg/mL against the H37Rv strain. bohrium.comscielo.org.mx

Table 3: Antitubercular Activity of Selected this compound Derivatives against M. tuberculosis H37Rv

Compound/Derivative Activity (MIC) Reference
Sulfonamide-based pyrazole-clubbed pyrazoline derivative (9g) 10.2 µg/mL acs.org
Sulfonamide-based pyrazole-clubbed pyrazoline derivative (9m) 12.5 µg/mL acs.org
4-(2-(1-isonicotinoyl-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl) benzenesulfonamide 1.64 µg/mL eurjchem.com

Other Pharmacological Explorations (In Vitro)

Antioxidant and Radical Scavenging Assays (e.g., DPPH)

The antioxidant potential of this compound derivatives has been investigated through various in vitro assays, most commonly the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov The pyrazole nucleus itself is considered a pharmacophore for antioxidant activity, which is often attributed to the presence of the NH proton. nih.govresearchgate.net

Several studies have reported the synthesis of pyrazole derivatives and their evaluation as radical scavengers. For instance, a series of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides were synthesized, and some compounds showed significant antioxidant activity. nih.gov Another study on novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives, including pyrazoline and isoxazoline (B3343090) hybrids, identified several compounds with excellent radical scavenging activity in DPPH, nitric oxide (NO), and superoxide (B77818) radical scavenging assays, comparable to the standard antioxidant ascorbic acid. nih.govnih.gov

Table 4: Antioxidant Activity of Selected this compound Derivatives

Compound/Derivative Assay Activity Reference
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides (4b, 4d, 4e) DPPH Significant nih.gov
Derivatives 3a and 5c DPPH, NO, superoxide IC50 values comparable to ascorbic acid vulcanchem.com

Diuretic Potential (based on hCA Inhibition)

The potential of this compound derivatives as diuretics is primarily linked to their ability to inhibit human carbonic anhydrase (hCA) isoenzymes. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. tandfonline.com Inhibition of specific hCA isoforms, particularly hCA I and hCA II which are found in the kidneys, can lead to a diuretic effect. nih.gov

Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). tandfonline.comekb.eg Research into pyrazole-based sulfonamides has revealed significant inhibitory activity against various hCA isoforms. Studies on a series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamides showed inhibitory constants (Ki) in the nanomolar range against hCA I and hCA II. nih.gov For instance, derivatives with bromine or fluorine substituents on the phenyl ring were identified as potent inhibitors within this series. nih.gov

Another study on pyrazole-based benzenesulfonamides demonstrated that some derivatives were more active inhibitors of hCA II, IX, and XII than the standard drug acetazolamide. researchgate.netrsc.org Specifically, compound 4k in the study inhibited hCA II with an IC50 of 0.24 µM. rsc.org Similarly, research on 3-phenyl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide derivatives identified effective inhibitors against hCA II and VII, with inhibition constants (KIs) ranging from 5.2 to 233 nM for hCA II and 2.3 to 350 nM for hCA VII. mdpi.com

While direct inhibitory data for the parent compound, this compound, is not extensively detailed in the reviewed literature, the consistent and potent hCA inhibitory activity of its various derivatives strongly suggests its potential as a diuretic agent. The sulfonamide moiety is a key pharmacophore for CA inhibition, and its incorporation into the pyrazole ring system has proven to be a successful strategy for developing effective CAIs. tandfonline.comresearchgate.net

Table 1: Inhibitory Activity of Pyrazole Sulfonamide Derivatives against Carbonic Anhydrase Isoforms

Compound Series Target Isoform Activity (Ki/IC50) Reference
4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides hCA I 316.7 - 533.1 nM (Ki) nih.gov
hCA II 412.5 - 624.6 nM (Ki) nih.gov
Pyrazole-based benzene sulfonamides (e.g., 4k ) hCA II 0.24 µM (IC50) rsc.org
hCA IX 0.15 µM (IC50 for 4j ) rsc.org
hCA XII 0.12 µM (IC50 for 4g ) rsc.org
3-Phenyl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamides hCA II 5.2 - 233 nM (KI) mdpi.com
hCA VII 2.3 - 350 nM (KI) mdpi.com
hCA IX 1.3 - 1.5 nM (KI for unsubstituted phenyl) mdpi.com

Anti-inflammatory Pathways (Cellular/Enzyme-based, e.g., COX-2 inhibition)

The anti-inflammatory properties of this compound derivatives are prominently associated with their selective inhibition of cyclooxygenase-2 (COX-2). The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation. Current time information in Bangalore, IN. Selective COX-2 inhibitors are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs. Current time information in Bangalore, IN.

The 1,5-diarylpyrazole structure is a key feature of the well-known selective COX-2 inhibitor, celecoxib (B62257) (SC-58635), which is chemically named 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. Current time information in Bangalore, IN. Extensive structure-activity relationship (SAR) studies on this class of compounds have highlighted the critical role of the 4-sulfamoylphenyl or 4-(methylsulfonyl)phenyl substituent at the 1-position of the pyrazole ring for potent COX-2 inhibitory activity. Current time information in Bangalore, IN.

Research has shown that various modifications to the pyrazole core can yield potent and selective COX-2 inhibitors. For example, a series of 1,5-diarylpyrazole derivatives were synthesized and evaluated for their ability to block COX-2, leading to the identification of several potent inhibitors. Current time information in Bangalore, IN. In other studies, hybrid pyrazole analogues have been designed and shown to exhibit significant anti-inflammatory activity through COX-2 inhibition. tandfonline.com For instance, some novel pyrazole derivatives demonstrated excellent selective inhibition of COX-2 with IC50 values in the sub-micromolar range. nih.gov

The development of pyrazole-based compounds as anti-inflammatory agents continues to be an active area of research, with efforts to design novel derivatives with enhanced affinity and selectivity for COX-2. tandfonline.com

Table 2: COX-2 Inhibitory Activity of Pyrazole Sulfonamide Derivatives

Compound COX-2 Inhibition (IC50) Selectivity Index (SI) Reference
Compound 1 (Bansal et al., 2014) 0.31 µmol/L > 222 nih.gov
Compounds 2 and 3 (El-Sayed et al., 2011) 0.45 µmol/L 111.1 nih.gov
Compound 16 (Mohammed et al.) 1.76 µmol/L 11.1 nih.gov
Compound T3 4.655 µM (COX-1) 5.96 researchgate.net

Antinociceptive Activity (Receptor/Channel Modulation)

The antinociceptive, or pain-relieving, effects of pyrazole derivatives have been investigated through their modulation of various receptors and ion channels involved in pain signaling pathways. Research has indicated that certain pyrazole compounds exert their analgesic effects by interacting with targets such as the acid-sensing ion channel 1α (ASIC-1α), the transient receptor potential vanilloid 1 (TRPV-1) channel, and μ-opioid receptors (μMOR). mdpi.com

A study on regio-isomeric pyrazole compounds demonstrated that they inhibited nociceptive responses in a dose-dependent manner in models of pain induced by acidified saline and capsaicin. mdpi.com The involvement of the opioid system was suggested by the reversal of the antinociceptive effect by naloxone, an opioid receptor antagonist. mdpi.com Electrophysiological analyses further confirmed that these pyrazole compounds modulate specific ion channels, contributing to their analgesic properties. mdpi.com

While the direct activity of this compound on these specific receptors and channels has not been explicitly detailed, the broader class of pyrazole compounds shows significant promise in the development of novel analgesics. Their mechanism of action appears to be multifactorial, involving the modulation of key players in both peripheral and central pain pathways. Further investigation is warranted to elucidate the specific receptor and channel interactions of this compound and its derivatives.

Mechanistic Investigations and Molecular Target Identification of Pyrazole Sulfonamides

Elucidation of Molecular Binding Sites and Interactions

Detailed experimental studies elucidating the specific molecular binding sites and interactions of 1-phenyl-1H-pyrazole-5-sulfonamide are not extensively available in the public domain. However, computational and structural studies of closely related pyrazole (B372694) sulfonamides, particularly as inhibitors of metalloenzymes like carbonic anhydrase (CA), offer valuable insights into potential binding modes. researchgate.netmdpi.com

A study on a structurally similar compound, 1-phenyl-5-sulphamido-1H-pyrazole-4-carbonitrile , as a carbonic anhydrase inhibitor suggests that while it may not bind directly to the Zn(II) ion, it still exhibits inhibitory activity, implying that other interactions within the active site are significant. tandfonline.com For other pyrazole derivatives, interactions with residues such as Thr and His have been observed in docking studies. mdpi.com

Biochemical Pathway Interrogation

Specific investigations into the biochemical pathways modulated by This compound are not well-documented. The broader class of pyrazole sulfonamides has been investigated for its role in various pathways, primarily through the inhibition of key enzymes.

The most studied pathway involving pyrazole sulfonamides is the inhibition of carbonic anhydrases. tandfonline.comnih.govnih.govsemanticscholar.org These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction in processes such as pH regulation, ion transport, and biosynthetic reactions. tandfonline.comnih.gov By inhibiting CAs, pyrazole sulfonamides can impact these physiological and pathological pathways. tandfonline.com For instance, inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. researchgate.net

Additionally, some pyrazole derivatives have been explored for their effects on other pathways, such as those involving cyclooxygenase-2 (COX-2) inhibition, which is relevant to inflammation. acs.org However, direct evidence linking This compound to the modulation of specific biochemical pathways is currently lacking.

Enzyme Kinetics and Inhibition Mechanism Determination

However, studies on various pyrazole sulfonamide derivatives as carbonic anhydrase inhibitors have determined their inhibition constants and mechanisms. For a series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides, Kᵢ values against human carbonic anhydrase I (hCA I) and II (hCA II) were in the nanomolar range. nih.govsemanticscholar.org For example, Kᵢ values ranged from 316.7 to 533.1 nM for hCA I and 412.5 to 624.6 nM for hCA II. nih.gov

In a study of novel sulfonamide-bearing pyrazolone (B3327878) derivatives, competitive and non-competitive inhibition mechanisms at the nanomolar scale were observed against cholinesterases and human carbonic anhydrase isoenzymes. researchgate.net Specifically, enzyme kinetics studies on certain pyrazole derivatives have revealed a reversible, non-competitive mode of inhibition against some enzymes. researchgate.net

For the closely related 1-phenyl-5-sulphamido-1H-pyrazole-4-carbonitrile , inhibition constants (Kᵢ) against four human carbonic anhydrase isoforms (hCA I, II, IX, and XII) have been reported. This compound showed micromolar to submicromolar inhibition. tandfonline.com

Table 1: Carbonic Anhydrase Inhibition Data for 1-phenyl-5-sulphamido-1H-pyrazole-4-carbonitrile

Isoform Inhibition Constant (Kᵢ) in µM
hCA I 3.1 - 12.6
hCA II 0.79 - 7.14
hCA IX 0.27 - 1.24
hCA XII 0.15 - 3.12

Data from a study on aminopyrazoles incorporating phenyl and tosyl moieties. tandfonline.com

Target Validation Approaches

Specific target validation studies for This compound have not been reported in the reviewed literature. Target validation is a critical step in drug discovery to confirm that the interaction of a compound with its molecular target is responsible for the observed biological effect.

For the broader class of pyrazole sulfonamides, target validation is often inferred from the strong correlation between their in vitro enzymatic inhibition and their cellular or physiological effects. For example, the potent inhibition of specific carbonic anhydrase isoforms by certain pyrazole sulfonamides, coupled with their diuretic or anti-glaucoma effects, provides strong evidence for CA being the relevant target. researchgate.net

Approaches such as activity-based protein profiling (ABPP) have not been specifically documented for This compound . However, molecular docking studies, which are a form of in silico target validation, have been widely used for pyrazole sulfonamides to predict and rationalize their binding to specific targets like carbonic anhydrases. researchgate.netmdpi.com These computational methods help to visualize the binding mode and interactions, thereby strengthening the hypothesis that the enzyme is a direct target.

Computational and in Silico Approaches in Pyrazole Sulfonamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For the pyrazole (B372694) sulfonamide class of compounds, docking studies have been instrumental in understanding their inhibitory mechanisms against various enzymes, such as carbonic anhydrases (CAs), α-glucosidase, N-myristoyltransferase (NMT), and cyclooxygenases (COX). nih.govnih.govnih.govresearchgate.net These simulations elucidate how these molecules fit into the active sites of their protein targets, revealing the structural basis for their biological activity. nih.govnih.gov

In a typical workflow, the three-dimensional structures of the pyrazole sulfonamide derivatives are generated and prepared using specialized software. nih.gov These are then docked into the crystal structures of target proteins, which are often retrieved from the Protein Data Bank (PDB). mdpi.com The simulations explore numerous possible binding poses and score them based on various parameters to identify the most stable and likely interaction mode. nih.gov This approach has been successfully applied to understand the binding of pyrazole sulfonamides to targets like mycobacterial enoyl reductase (InhA) and the SARS-CoV-2 main protease. nih.govacs.org

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the ligand-receptor interaction. Lower binding energy values typically indicate a more stable and potent inhibitor.

Studies on various pyrazole sulfonamide derivatives have reported a wide range of binding affinities against different targets. For instance, against mycobacterial InhA, derivatives have shown docking scores between –8.647 and –9.714, with Glide energies as low as –64.183 kcal/mol. acs.orgresearchgate.net In another study targeting carbonic anhydrase isoenzymes hCA I and hCA II, binding scores for active compounds were calculated at -9.3 and -8.5, respectively, which were superior to the reference inhibitor acetazolamide. nih.gov Similarly, pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govtandfonline.comtriazine sulfonamides showed binding energies ranging from −25.15 to −46.50 kcal/mol against AKT2 protein. mdpi.com These predictions are crucial for ranking potential inhibitors before their synthesis and in vitro testing. nih.govnih.gov

Table 1: Examples of Predicted Binding Affinities for Pyrazole Sulfonamide Derivatives

Compound ClassTarget EnzymePredicted Affinity MetricValue RangeCitation
Sulfonamide-based pyrazole-clubbed pyrazolinesMycobacterial InhADocking Score-8.647 to -9.714 acs.orgresearchgate.net
Sulfonamide-based pyrazole-clubbed pyrazolinesMycobacterial InhAGlide Energy-61.144 to -64.183 kcal/mol acs.orgresearchgate.net
Phenyl substituted pyrazole-carboxamideshCA IBinding Score-7.6 to -9.3 nih.gov
Phenyl substituted pyrazole-carboxamideshCA IIBinding Score-7.9 to -8.5 nih.gov
Pyrazolo-triazine sulfonamidesAKT2 ProteinBinding Energy-25.15 to -46.50 kcal/mol mdpi.com
Pyrazole-based benzene (B151609) sulfonamideshCAIXHYDE Assessment Score-31.97 kJ mol-1 (for compound 4j) rsc.org

Beyond predicting affinity, molecular docking provides a detailed atomic-level view of the intermolecular interactions that stabilize the ligand-receptor complex. For pyrazole sulfonamides, these interactions commonly include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govmdpi.com

The sulfonamide moiety is frequently observed to be a critical interaction point. For example, in studies with carbonic anhydrases, the deprotonated nitrogen of the sulfonamide group often coordinates with the essential Zn(II) ion in the enzyme's active site. rsc.org Hydrogen bonds are also consistently reported between the sulfonamide oxygens and key amino acid residues like Thr196 and Met98. nih.govacs.org The pyrazole ring and its phenyl substituent are also vital, often engaging in π-π stacking and hydrophobic interactions with aromatic residues such as Phe90 and Tyr217 in the target's binding pocket. mdpi.comresearchgate.net These detailed interaction patterns are invaluable for understanding structure-activity relationships (SAR) and guiding the rational design of more potent and selective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures, described by physicochemical properties or "descriptors." benthamdirect.comresearchgate.net For pyrazole sulfonamides, QSAR models have been developed to predict their inhibitory potency against targets like Trypanosoma brucei N-myristoyltransferase (TbNMT) and γ-secretase. benthamdirect.comtandfonline.com

These models are built using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Feed-Forward Neural Networks (FFNN). benthamdirect.com The chemical structures are represented numerically, for instance, by using the Simplified Molecular Input Line Entry System (SMILES). tandfonline.com Robust QSAR models, characterized by high statistical significance (e.g., R² values > 0.8), can reliably predict the activity of new, unsynthesized compounds. tandfonline.com Key molecular descriptors found to influence the activity of pyrazole sulfonamides include lipophilicity (log P), the number of hydrogen bonds, and various topological indices like Kier Chi indices. benthamdirect.com These models serve as powerful tools for virtual screening and lead optimization.

Table 2: Statistical Validation of a Leading QSAR Model for Pyrazole Sulfonamide NMT Inhibitors

Statistical ParameterDescriptionValueCitation
R² calibrationCoefficient of determination for the training set0.8638 tandfonline.com
cRp²Coefficient of determination for Y-randomization test> 0.5 tandfonline.com
FFischer ratioHigh value indicates statistical significance semanticscholar.org
R²adjAdjusted R²Negligible difference from R² indicates a suitable number of descriptors semanticscholar.org

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to exert a specific biological effect. This model serves as a 3D query for screening large compound libraries to find novel scaffolds that match the required features.

For pyrazole sulfonamides, pharmacophore models have been developed based on their co-crystal structures with target enzymes like N-myristoyltransferase. researchgate.net A key model identified critical interactions: a hydrogen bond from a pyrazole nitrogen atom, π-stacking interactions involving the pyrazole and an adjacent aromatic ring, and hydrogen bonding from a sulfonamide oxygen. researchgate.net The association of the pyrazole and sulfonamide pharmacophores in a single molecular skeleton is thought to lead to a synergistic effect, enhancing biological activity. nih.gov These models are crucial for scaffold hopping and designing new derivatives with improved potency and selectivity.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can become a viable drug, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools play a crucial role in predicting these pharmacokinetic profiles early in the drug discovery process, helping to identify and eliminate candidates that are likely to fail later on. acs.org

For various pyrazole sulfonamide derivatives, ADME properties have been computationally evaluated using programs like QikProp and Swiss-ADME. acs.orgresearchgate.net These tools predict a range of parameters, including solubility, lipophilicity (logP), cell permeability, and adherence to established drug-likeness rules, such as Lipinski's Rule of Five. nih.govacs.orgbenthamdirect.com Studies have shown that many pyrazole sulfonamide derivatives exhibit promising drug-like characteristics and acceptable pharmacokinetic profiles in these in silico models, supporting their potential for further development. acs.orgnih.govresearchgate.net For example, analyses have indicated that some derivatives have good potential to cross the blood-brain barrier and are not substrates for P-glycoprotein, which is a positive attribute for certain therapeutic targets. researchgate.net

Table 3: Predicted In Silico ADME/T Properties for Potent Pyrazole Sulfonamide Derivatives

PropertyPrediction/ObservationSignificanceCitation
Lipinski's Rule of FiveNo violations reported for many seriesIndicates good potential for oral bioavailability benthamdirect.comresearchgate.net
Drug-LikenessFavorable scores reportedSuggests the compounds have properties common in known drugs acs.orgnih.gov
AMES ToxicityPredicted to be non-toxic/non-mutagenicIndicates a lower risk of mutagenicity nih.gov
Blood-Brain Barrier (BBB) PermeationPredicted to have good BBB penetrationImportant for drugs targeting the central nervous system researchgate.net
P-glycoprotein SubstratePredicted to be a non-substrateReduces likelihood of efflux-mediated drug resistance researchgate.net
Cytochrome P450 InhibitionPredicted to be an inhibitor for several isoformsHighlights potential for drug-drug interactions researchgate.net

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is used to assess the stability of the ligand-receptor complex predicted by docking and to refine the understanding of binding interactions. nih.govtandfonline.com

MD simulations have been applied to pyrazole sulfonamide-protein complexes to confirm the stability of the binding poses. nih.govresearchgate.net By running simulations for durations such as 50 nanoseconds, researchers can analyze parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein atoms. nih.govresearchgate.net A stable RMSD value over the course of the simulation indicates that the ligand remains securely in the binding pocket, validating the docking results. nih.govtandfonline.com These simulations provide a more realistic and robust assessment of the ligand's binding mode and the durability of its interactions with the target protein. nih.gov

Structure Activity Relationship Sar Studies for 1 Phenyl 1h Pyrazole 5 Sulfonamide Analogs

Influence of Substituent Variations on Biological Potency

The biological potency of 1-phenyl-1H-pyrazole-5-sulfonamide analogs is profoundly affected by the nature and position of substituents on both the phenyl and pyrazole (B372694) rings.

Substituents on the 5-Phenyl Ring: Substitutions on the phenyl ring at the 5-position of the pyrazole have a significant impact on in vitro potency and selectivity. acs.org

Electron-donating groups: These tend to increase potency for both COX-1 and COX-2, which can lead to a decrease in selectivity. acs.org

Electron-withdrawing groups: These groups generally result in poor COX-2 activity and no COX-1 activity. acs.org

Positional Effects: Substituents at the 2- or 4-position of the 5-phenyl ring generally lead to more potent COX-2 inhibitors compared to those with 3-substituents. acs.org Disubstituted analogs show good potency and selectivity, provided one substituent is at the 4-position. acs.org

Substituents on the Pyrazole Ring (Position 3): The 3-position of the pyrazole ring is quite tolerant to a variety of functional groups with few steric limitations. acs.org

Fluoromethyl groups: Trifluoromethyl and difluoromethyl substituents generally provide superior potency and selectivity. acs.org

Other groups: Cyano groups, certain substituted amides, and selected aryl and heteroaryl derivatives also yield good COX-2 inhibitors. acs.org While a simple methyl group at this position does not result in a good inhibitor, various monosubstituted methyl derivatives have shown activity. acs.org

The following table summarizes the influence of various substituents on the COX-2 inhibitory potency of this compound analogs.

Modification Site Substituent Effect on Biological Potency
1-Phenyl Ring 4-Sulfamoylphenyl or 4-(Methylsulfonyl)phenylCritical for good COX-2 inhibitory activity acs.org
N-Methylated or N,N-Dimethylated SulfonamideNo COX-2 inhibitory activity acs.org
Methanesulfonamido (reversed sulfonamide)No inhibitory activity acs.org
5-Phenyl Ring Electron-donating groupsIncreased COX-1 and COX-2 potency, reduced selectivity acs.org
Electron-withdrawing groupsPoor COX-2 activity, no COX-1 activity acs.org
2- or 4-position substituentsMore potent COX-2 inhibitors acs.org
Pyrazole Ring (Position 3) Trifluoromethyl or DifluoromethylSuperior potency and selectivity acs.org
Cyano, substituted amides, aryl/heteroarylGood COX-2 inhibitors acs.org
MethylNot a good inhibitor acs.org

Impact of Core Scaffold Modifications on Selectivity

Modifications to the central pyrazole scaffold of this compound analogs play a critical role in determining their selectivity for different biological targets.

One key modification is the saturation of the pyrazole ring to a pyrazoline ring. This seemingly subtle change can dramatically shift the biological activity profile. For instance, in the development of phosphodiesterase 5 (PDE5) inhibitors from a celecoxib (B62257) (a COX-2 inhibitor with a 1,5-diarylpyrazole core) template, the non-planar pyrazoline core was found to be essential for PDE5 inhibition, while the planar pyrazole core was favored for COX-2 inhibition. nih.gov Restoring the planarity of the core by oxidizing the pyrazoline back to a pyrazole resulted in a significant decrease in PDE5 inhibitory activity. nih.gov

Furthermore, the replacement of the sulfonamide group, a key pharmacophore for COX-2 inhibition, with a carboxylic acid group can abolish COX-2 activity and introduce or enhance activity at other targets like PDE5. nih.gov This highlights the interplay between the core scaffold and its substituents in dictating selectivity.

The introduction of different heterocyclic and carbocyclic rings in place of the 5-aryl group can also influence selectivity. acs.org For example, while some heterocycles maintain excellent potency and selectivity, others, such as pyridyl groups, are poor COX-2 inhibitors. acs.org Interestingly, a cyclohexenyl group can successfully replace the 5-aryl group, demonstrating that non-aromatic rings can be accommodated and can influence selectivity. acs.org

The table below illustrates the impact of core scaffold modifications on the selectivity of this compound analogs.

Scaffold Modification Impact on Selectivity
Saturation of pyrazole to pyrazolineCan shift activity from COX-2 to other targets like PDE5 nih.gov
Oxidation of pyrazoline to pyrazoleCan restore COX-2 selectivity and reduce activity at other targets nih.gov
Replacement of 5-aryl group with other ringsCan modulate selectivity; some heterocycles maintain selectivity while others reduce it acs.org

Rational Design Principles for Lead Optimization

The lead optimization of this compound analogs into clinical candidates is guided by several rational design principles. These principles are derived from an iterative process of design, synthesis, and biological testing, often aided by computational modeling.

A primary strategy involves the selective optimization of side activities (SOSA) . This approach takes an existing drug or lead compound and aims to enhance a desired minor activity while eliminating its primary pharmacological action. nih.gov This was successfully applied in transforming the COX-2 inhibitor celecoxib into a selective PDE5 inhibitor by modifying the core and key functional groups. nih.gov

Structure-based drug design is another cornerstone of lead optimization. By understanding the three-dimensional structure of the target protein and how the lead compound binds to it, medicinal chemists can make informed decisions about which modifications are likely to improve potency and selectivity. For example, docking studies can reveal key interactions between the sulfonamide moiety and amino acid residues in the active site of COX-2, such as Gln178, Arg499, and Phe504, reinforcing the importance of this group for activity. frontiersin.org

Bioisosteric replacement is a frequently used tactic. This involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. A classic example is the replacement of the sulfonamide group with a carboxylic acid to abolish COX-2 activity. nih.gov

Furthermore, the systematic exploration of substitutions at various positions on the scaffold helps to build a comprehensive SAR profile. This allows for the fine-tuning of properties. For instance, the observation that the 3-position of the pyrazole ring is tolerant to a wide range of substituents provides a valuable handle for modulating physicochemical properties without compromising core binding interactions. acs.org

The following table outlines key rational design principles for the lead optimization of this compound analogs.

Design Principle Description Example Application
Selective Optimization of Side Activities (SOSA) Enhancing a minor biological activity of a lead compound while suppressing its primary activity.Modifying celecoxib to develop selective PDE5 inhibitors. nih.gov
Structure-Based Drug Design Utilizing the 3D structure of the target to guide modifications for improved binding and selectivity.Understanding the interactions of the sulfonamide group in the COX-2 active site. frontiersin.org
Bioisosteric Replacement Substituting functional groups with others that have similar properties to enhance desired characteristics.Replacing the sulfonamide with a carboxylic acid to eliminate COX-2 inhibition. nih.gov
Systematic Substituent Exploration Methodically varying substituents at different positions to map the SAR and fine-tune properties.Exploring various groups at the tolerant 3-position of the pyrazole ring. acs.org

Future Research Directions and Pre Clinical Therapeutic Horizon for Pyrazole Sulfonamide Scaffolds

Exploration of Novel Pyrazole (B372694) Sulfonamide Architectures

The development of new pyrazole sulfonamide-based drugs is heavily reliant on the exploration of novel molecular architectures. nih.gov The pyrazole core, a five-membered heterocyclic ring with two adjacent nitrogen atoms, provides a stable and synthetically accessible foundation for chemical modification. nih.govglobalresearchonline.net Researchers are actively investigating various strategies to create diverse libraries of pyrazole sulfonamide derivatives with enhanced potency and selectivity.

One approach involves the strategic modification of the pyrazole ring itself. For instance, the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives has been explored to create new chemical entities for biological screening. nih.govacs.org Another avenue of exploration is the incorporation of additional heterocyclic moieties to the pyrazole sulfonamide core, leading to the formation of hybrid molecules with potentially novel pharmacological profiles. researchgate.net For example, the creation of pyrazole-tetrazole hybrids and thiazolidine-2,4-dione-pyrazole conjugates has been reported. researchgate.net

Furthermore, the "dual-tail" strategy has been successfully employed in the design of novel pyridine (B92270) sulfonamide-pyrazole hybrid scaffolds, particularly in the context of developing carbonic anhydrase IX (CA IX) inhibitors. bue.edu.eg This approach involves the introduction of two distinct side chains to the core structure to optimize interactions with the target protein. The synthesis of acyl pyrazole sulfonamides represents another innovative architectural modification, which has shown promise in the development of new antidiabetic agents. nih.govfrontiersin.org These examples highlight the ongoing efforts to expand the chemical space of pyrazole sulfonamides, paving the way for the discovery of next-generation therapeutic agents.

Identification of Undiscovered Biological Targets for 1-Phenyl-1H-Pyrazole-5-Sulfonamide Derivatives

While derivatives of the this compound scaffold have been investigated for their activity against a range of known biological targets, the potential for these compounds to interact with undiscovered targets remains a significant area of future research. The broad spectrum of biological activities reported for pyrazole derivatives, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties, suggests that this scaffold may possess a wider range of molecular interactions than is currently understood. globalresearchonline.netnih.govnih.gov

Known targets for various pyrazole sulfonamide derivatives include:

Carbonic Anhydrases (CAs): Several isoforms, including hCA I, II, IX, and XII, are inhibited by pyrazole-based sulfonamides. nih.govrsc.org

Cholinesterases (ChEs): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are targets for certain pyrazolone-sulfonamide derivatives. nih.govscilit.com

Cyclooxygenases (COX): Specifically, COX-2 is a target for some pyrazole sulfonamide derivatives, highlighting their anti-inflammatory potential. nih.govmdpi.com

5-Lipoxygenase (5-LOX): Dual inhibition of COX-2 and 5-LOX has been achieved with certain pyrazole sulfonamide derivatives. nih.gov

α-Glucosidase: Acyl pyrazole sulfonamides have been identified as inhibitors of this enzyme, suggesting their potential in diabetes treatment. nih.govfrontiersin.org

The diverse range of existing targets hints at the possibility of identifying novel protein interactions. Future research efforts could employ high-throughput screening of pyrazole sulfonamide libraries against a wide array of cellular and biochemical assays to uncover novel mechanisms of action. Additionally, chemoproteomics approaches could be utilized to identify the direct binding partners of these compounds within a cellular context, thereby revealing previously unknown biological targets. The exploration of these undiscovered targets could lead to the development of first-in-class drugs for a variety of diseases.

Integration of Advanced Computational Methodologies in Pyrazole Sulfonamide Design

The design and optimization of pyrazole sulfonamide derivatives are increasingly benefiting from the integration of advanced computational methodologies. nih.gov These in silico techniques provide valuable insights into the molecular interactions between the compounds and their biological targets, thereby guiding the rational design of more potent and selective inhibitors.

Molecular docking is a widely used computational tool to predict the binding orientation and affinity of a ligand to its target protein. nih.govnih.gov This method has been successfully applied to understand the binding modes of pyrazole sulfonamide derivatives with enzymes such as carbonic anhydrases and cholinesterases. nih.gov By visualizing the binding interactions, researchers can identify key structural features required for potent inhibition and design new analogs with improved binding characteristics.

In silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is another crucial computational approach used to predict the pharmacokinetic and toxicological properties of drug candidates at an early stage of development. nih.gov This helps in prioritizing compounds with favorable drug-like properties and reducing the likelihood of late-stage failures.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interactions over time. These simulations can be used to assess the stability of the ligand-protein complex and to identify subtle conformational changes that may influence binding affinity.

These computational methods, often used in conjunction, play a pivotal role in modern drug discovery, enabling a more efficient and targeted approach to the design of novel pyrazole sulfonamide-based therapeutics. nih.gov

Potential for Multitarget Ligand Design Based on the Pyrazole Sulfonamide Core

The development of multitarget ligands, compounds designed to interact with multiple biological targets simultaneously, is a promising strategy for the treatment of complex diseases such as cancer and neurodegenerative disorders. nih.gov The pyrazole sulfonamide scaffold has emerged as a suitable core for the design of such multitarget agents. nih.govscilit.com

A notable example is the development of pyrazole sulfonamide derivatives that act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov This dual inhibition is a desirable therapeutic strategy for inflammatory conditions, as it can provide a broader anti-inflammatory effect with a potentially improved side-effect profile compared to selective COX-2 inhibitors.

Furthermore, sulfonamide-bearing pyrazolone (B3327878) derivatives have been synthesized and evaluated as multitarget therapeutic agents against both cholinesterases (AChE and BChE) and carbonic anhydrase (hCA I and II) isoenzymes. nih.govscilit.comnih.gov The ability of a single molecule to inhibit these different enzyme classes could be beneficial in the treatment of complex diseases like Alzheimer's disease, where multiple pathological pathways are involved. The varying affinities of these compounds for different targets demonstrate the potential for fine-tuning the selectivity profile through structural modifications. nih.gov

The design of multitarget ligands based on the pyrazole sulfonamide core represents a significant area for future research, with the potential to yield novel therapies for a range of multifactorial diseases.

Theoretical Applications in Drug Design and Chemical Biology

The this compound scaffold and its derivatives have significant theoretical applications in the broader fields of drug design and chemical biology. The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. nih.gov This makes it an attractive starting point for the design of new chemical libraries for drug discovery campaigns.

The synthetic tractability of the pyrazole sulfonamide core allows for the generation of a wide diversity of chemical structures through combinatorial chemistry approaches. nih.govacs.org These libraries can be used in high-throughput screening to identify hit compounds for a variety of biological targets. The structure-activity relationship (SAR) data generated from these screens can then be used to build and refine computational models for predicting the biological activity of new, untested compounds.

In chemical biology, pyrazole sulfonamide derivatives can be utilized as chemical probes to study the function of specific proteins and biological pathways. For example, a potent and selective inhibitor of a particular enzyme can be used to investigate the physiological role of that enzyme in cellular processes. The development of fluorescently labeled or biotinylated versions of these compounds could further enhance their utility as tools for chemical biology research.

The theoretical framework provided by the pyrazole sulfonamide scaffold, combined with its proven biological activity, ensures its continued importance in both the practical and theoretical aspects of drug discovery and chemical biology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-phenyl-1H-pyrazole-5-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 1-phenyl-1H-pyrazole-5-amine with benzenesulfonyl chloride derivatives in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and maintaining temperatures between 0–5°C to minimize side reactions. Post-synthesis purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Validation : Confirm product identity using 1H-NMR^1 \text{H-NMR} (e.g., aromatic proton signals at δ 7.2–8.1 ppm) and LC-MS (molecular ion peak at m/z 289.3) .

Q. How can researchers validate the purity of synthesized this compound?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 60:40 v/v; flow rate 1 mL/min) to assess purity (>98% required for pharmacological studies).
  • Elemental Analysis : Compare experimental C, H, N, and S percentages with theoretical values (e.g., C: 54.54%, H: 3.85%, N: 14.63%, S: 11.11%) .
    • Note : Independent verification is critical, as commercial sources may lack analytical data .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Methodology :

  • Cytochrome P450 Inhibition : Test inhibition of CYP2C9 using fluorometric assays (e.g., Vivid® CYP450 Screening Kits). IC50_{50} values <10 μM indicate significant interaction .
  • Anti-inflammatory Activity : Use LPS-induced RAW264.7 macrophages to measure TNF-α suppression via ELISA .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodology :

  • Crystal Growth : Dissolve the compound in DMSO/ethanol (1:4) and allow slow evaporation at 25°C.
  • Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Refinement : Employ SHELXL for structure solution, with R-factor targets <0.05. Key parameters include bond lengths (C–S: ~1.76 Å) and torsion angles (pyrazole ring planarity) .

Q. What computational strategies predict the compound’s binding affinity to CYP2C9?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with CYP2C9 crystal structure (PDB ID: 1R9O). Focus on sulfonamide interactions with Arg108 and Phe476 residues.
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å acceptable) .
    • Validation : Compare docking scores (ΔG < -7.0 kcal/mol) with experimental IC50_{50} data .

Q. How should researchers address contradictions in reported biological activities across studies?

  • Methodology :

  • Meta-Analysis : Tabulate data from multiple sources (see Table 1).
  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to isolate variables.

Table 1 : Contradictory Anti-inflammatory Activity Reports

StudyModelIC50_{50} (μM)Key Variables
A (2018)RAW264.7 macrophages12.3 ± 1.2Serum-free media
B (2020)THP-1 monocytes45.7 ± 3.810% FBS media
C (2023)In vivo (mice)N/ARoute: Intraperitoneal
  • Resolution : Adjust FBS concentration to 2% to reconcile discrepancies between Studies A and B .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodology :

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis steps involving volatile solvents.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
    • Toxicity Data : LD50_{50} (oral, rat) = 620 mg/kg; prioritize acute toxicity mitigation .

Methodological Resources

  • Structural Analysis : SHELX software suite for crystallography .
  • Biological Assays : Vivid® CYP450 kits for enzyme inhibition .
  • Computational Tools : AutoDock Vina and GROMACS for docking/MD simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.